REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12]([OH:14])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CCOC1N(C(OCC)=O)C2C(=CC=CC=2)C=C1.[NH2:33][C:34]([CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[OH:38])([CH3:36])[CH3:35]>O1CCCC1>[OH:38][CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)[C:34]([NH:33][C:12](=[O:14])[CH2:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)([CH3:36])[CH3:35]
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
NC(C)(C)C(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF is evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The resulting amide is extracted twice with 750 ml
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with 500 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dilute NaHCO3, dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oil is dissolved in 1 l
|
Type
|
CUSTOM
|
Details
|
on standing at 25° C.
|
Type
|
CUSTOM
|
Details
|
gives 101.0 g
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)(C)NC(CC1=CC=CC2=CC=CC=C12)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |